N-[2-(4-methoxyphenyl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
N-[2-(4-Methoxyphenyl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic small molecule characterized by a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide-linked 2-(4-methoxyphenyl)ethyl side chain. This structure confers unique physicochemical properties, including moderate lipophilicity due to the methoxyphenyl moiety and hydrogen-bonding capacity via the carboxamide group.
Properties
Molecular Formula |
C13H15N3O2S |
|---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-methylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C13H15N3O2S/c1-9-12(19-16-15-9)13(17)14-8-7-10-3-5-11(18-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,14,17) |
InChI Key |
SAYBFLUBUHNDEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazides
Thiosemicarbazides undergo cyclization in the presence of phosphoryl chloride (POCl₃) to form the 1,2,3-thiadiazole ring. For example, methyl thiosemicarbazide reacts with acetyl chloride under reflux conditions (90°C, 3 hours) to yield 4-methyl-1,2,3-thiadiazole-5-carboxylic acid. Key parameters include:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Temperature | 90°C | 70–75 |
| Reaction Time | 3 hours | |
| Solvent | Toluene | |
| Catalyst | POCl₃ |
This method prioritizes simplicity but requires careful control of stoichiometry to minimize byproducts like triazoles.
Iodine-Mediated Cyclization
Alternative protocols use iodine in dimethylformamide (DMF) with triethylamine (TEA) to accelerate cyclization. A mixture of methyl hydrazinecarbodithioate and acetic anhydride in DMF undergoes iodine-mediated dehydrogenation at 25°C for 10 minutes, producing the thiadiazole core in 80–85% yield. This approach reduces reaction time and enhances regioselectivity due to iodine’s oxidative properties.
Functionalization to the Carboxamide Derivative
The carboxylic acid intermediate is converted to the target carboxamide via coupling with 2-(4-methoxyphenyl)ethylamine. Two coupling strategies are prevalent:
Acid Chloride Intermediate Route
The carboxylic acid is first activated as an acid chloride using thionyl chloride (SOCl₂). Subsequent reaction with 2-(4-methoxyphenyl)ethylamine in dichloromethane (DCM) at 0–5°C yields the carboxamide.
| Parameter | Condition | Yield (%) |
|---|---|---|
| Activation Agent | SOCl₂ (2 equiv) | 65–70 |
| Coupling Temperature | 0–5°C | |
| Base | Pyridine (1 equiv) |
This method is robust but requires stringent moisture control to prevent hydrolysis.
Direct Coupling Using Carbodiimides
A one-pot approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dimethylaminopyridine (DMAP) as catalysts. The carboxylic acid and amine are mixed in anhydrous DCM at 25°C for 2 hours, achieving 75–80% yield.
| Parameter | Condition | Yield (%) |
|---|---|---|
| Coupling Agent | EDC (1.5 equiv) | 75–80 |
| Catalyst | DMAP (0.5 equiv) | |
| Solvent | DCM |
This method avoids acid chloride handling, improving safety profiles.
Synthesis of 2-(4-Methoxyphenyl)ethylamine
The amine precursor is synthesized via two routes:
Reduction of 4-Methoxyphenylacetonitrile
4-Methoxyphenylacetonitrile undergoes catalytic hydrogenation with Raney nickel in ethanol (40 psi H₂, 6 hours) to yield 2-(4-methoxyphenyl)ethylamine (85% yield).
Gabriel Synthesis
4-Methoxybenzyl chloride reacts with phthalimide in DMF, followed by hydrazinolysis to release the primary amine (70% yield over two steps).
Integrated Synthetic Route
Combining the above steps, the optimal pathway proceeds as follows:
-
Thiadiazole Core Formation : Iodine-mediated cyclization (80–85% yield).
-
Carboxamide Coupling : EDC/DMAP-mediated reaction (75–80% yield).
-
Amine Preparation : Catalytic hydrogenation of 4-methoxyphenylacetonitrile (85% yield).
Overall Yield : 51–58% (multi-step).
Analytical Validation
Critical characterization data for intermediates and the final product include:
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, MeOH:H₂O 70:30) confirms >98% purity with a retention time of 6.8 minutes.
Challenges and Optimizations
-
Regioselectivity in Cyclization : Iodine-mediated methods outperform POCl₃ in minimizing triazole byproducts.
-
Moisture Sensitivity : EDC coupling requires anhydrous conditions to prevent carboxylic acid reformation.
-
Amine Stability : 2-(4-methoxyphenyl)ethylamine is prone to oxidation; storage under nitrogen is recommended.
Industrial Scalability Considerations
Chemical Reactions Analysis
N-[2-(4-methoxyphenyl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxyphenyl group can undergo substitution reactions with various reagents, leading to different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Case Studies
- In Vitro Cytotoxicity : In studies involving various human cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), the compound exhibited significant cytotoxic effects. For instance, it demonstrated an IC50 value of 15 µM against MCF-7 cells after 48 hours of treatment.
- Enzyme Inhibition : The compound has been shown to inhibit certain kinases that are critical in cancer progression. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in preclinical models.
Antimicrobial Activity
N-[2-(4-methoxyphenyl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide also displays promising antimicrobial properties.
Case Studies
- Antibacterial Efficacy : In a study evaluating its effectiveness against Gram-positive and Gram-negative bacteria, the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL respectively.
Summary of Biological Activities
The following table summarizes the biological activities observed for this compound:
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The compound belongs to a broader class of 1,2,3-thiadiazole-5-carboxamides, which exhibit diverse biological activities depending on substituent variations. Key analogs include:
Key Observations :
- Substituent Effects on Activity :
- The methoxyphenyl group in the target compound may enhance membrane permeability compared to BTP-2’s trifluoromethylpyrazole moiety, which improves target binding but increases molecular weight and rigidity .
- Org 214007-0 ’s dibenzoazepine scaffold enables glucocorticoid receptor selectivity, a feature absent in simpler thiadiazole carboxamides .
- Pharmacological Targets :
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The target compound’s logP is estimated to be ~2.5 (lower than BTP-2’s ~4.0 due to fewer hydrophobic groups), suggesting improved aqueous solubility .
- Metabolic Stability : The methoxy group may slow oxidative metabolism compared to unsubstituted phenyl analogs, as seen in related compounds .
Research Findings and Implications
- Anticancer Potential: Thiadiazole carboxamides like those in show IC50 values <2 µg/mL against HepG-2 cells, suggesting the target compound could be screened for similar activity .
Biological Activity
N-[2-(4-methoxyphenyl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Molecular Structure :
- Molecular Formula : C11H12N2O3S
- Molecular Weight : 250.28 g/mol
- IUPAC Name : this compound
The synthesis of this compound typically involves the condensation of 4-methoxyphenyl hydrazine with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid under dehydrating conditions. This reaction is facilitated by agents such as phosphorus oxychloride or thionyl chloride and requires heating under reflux to achieve the desired product .
2. Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : The compound has shown promising results against various bacterial and fungal strains. It interacts with specific molecular targets, inhibiting cell growth and proliferation .
- Anticancer Properties : Research indicates that this compound may inhibit key enzymes involved in cancer cell metabolism, suggesting potential as an anticancer agent .
- Antiviral Effects : Preliminary studies have indicated activity against several viruses, including Influenza A and Herpes Simplex Virus .
The biological activity of this compound is attributed to its interaction with specific enzymes and pathways:
- Enzyme Inhibition : The compound inhibits acetohydroxyacid synthase and ketol-acid reductoisomerase, which are crucial in the biosynthesis of branched-chain amino acids. This inhibition disrupts cellular metabolism and growth .
4.1 Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria as well as fungi .
4.2 Anticancer Studies
In vitro tests demonstrated that the compound effectively inhibited cancer cell lines by inducing apoptosis through the modulation of apoptotic pathways . For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 12 |
4.3 Antiviral Activity
The antiviral potential was assessed against Influenza A H3N2 virus with an EC50 value ranging from 20 to 40 μM, indicating moderate efficacy .
5. Comparative Analysis
When compared to similar compounds within the thiadiazole class:
| Compound | Activity | IC50/EC50 Value |
|---|---|---|
| N-{3-(methylsulfanyl)-1-[5-(phenylamino)-...} | Antiviral | EC50 = 31.4 μM |
| Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | Antimicrobial | MIC = 15 μg/mL |
| N-{(substituted thiourea)} | Antituberculosis | MIC = 30.88 µM |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for N-[2-(4-methoxyphenyl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide?
- Methodology : Synthesis typically involves multi-step reactions, including amide bond formation between 4-methyl-1,2,3-thiadiazole-5-carboxylic acid and 2-(4-methoxyphenyl)ethylamine. Key steps:
- Coupling reagents : Use EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) for amide bond formation under mild conditions (room temperature, inert atmosphere) .
- Reaction optimization : Control pH (near-neutral) and temperature (20–25°C) to minimize side reactions and improve yield .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the pure product .
Q. How is the structural integrity of the compound verified post-synthesis?
- Analytical techniques :
- NMR spectroscopy : Confirm the presence of the methoxyphenyl group (δ 3.8 ppm for methoxy protons) and thiadiazole ring protons (δ 7.5–8.0 ppm) .
- IR spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, thiadiazole ring vibrations at ~1450 cm⁻¹) .
- Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₃H₁₅N₃O₂S: 293.08) .
Q. What preliminary biological assays are recommended to assess its activity?
- Screening protocols :
- Antimicrobial activity : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., ATPase activity measurement) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish IC₅₀ values .
Advanced Research Questions
Q. How can contradictory data in biological activity assays be resolved?
- Approach :
- Orthogonal validation : Replicate assays using alternative methods (e.g., SPR for binding kinetics if fluorescence assays show variability) .
- Dose-response curves : Perform 8-point dilution series to confirm dose-dependent effects and rule out false positives .
- Structural analogs : Compare activity with derivatives (e.g., replacing methoxy with ethoxy groups) to identify pharmacophore specificity .
Q. What strategies address conflicting literature methods for synthesizing the thiadiazole core?
- Experimental design :
- DoE (Design of Experiments) : Use factorial design to test variables (e.g., solvent polarity, catalyst loading) and identify critical parameters .
- Mechanistic studies : Employ LC-MS to track intermediates and propose reaction pathways (e.g., cyclization vs. dimerization) .
- Green chemistry alternatives : Evaluate microwave-assisted synthesis to reduce reaction time and improve reproducibility .
Q. How can computational modeling enhance understanding of structure-activity relationships (SAR)?
- Methodology :
- Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., COX-2 or EGFR kinases) .
- MD simulations : Run 100-ns simulations in GROMACS to assess ligand-protein stability and identify key interactions (e.g., hydrogen bonds with active-site residues) .
- QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict bioactivity .
Q. What experimental approaches evaluate the compound’s stability under physiological conditions?
- Protocols :
- pH stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 24, 48, and 72 hours .
- Thermal stability : Use TGA (Thermogravimetric Analysis) to determine decomposition temperatures and DSC for phase transitions .
- Metabolic stability : Perform liver microsome assays (human/rat) to identify major metabolites via LC-MS/MS .
Q. How do substituent modifications on the phenyl ring impact bioactivity?
- SAR strategies :
- Electron-withdrawing groups : Replace methoxy with nitro or trifluoromethyl to enhance target binding (e.g., via dipole interactions) .
- Positional isomerism : Synthesize ortho-, meta-, and para-substituted analogs to map steric and electronic effects on activity .
- Biological testing : Compare IC₅₀ values across analogs in enzyme inhibition or cell viability assays to correlate structure with potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
